molecular formula C18H15N3O4 B2673450 methyl 4-{7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-amido}benzoate CAS No. 877649-90-6

methyl 4-{7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-amido}benzoate

Cat. No.: B2673450
CAS No.: 877649-90-6
M. Wt: 337.335
InChI Key: HBYXATHDYPVALH-UHFFFAOYSA-N
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Description

Methyl 4-{7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-amido}benzoate is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-amido}benzoate typically involves the condensation of 7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid with methyl 4-aminobenzoate. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-amido}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

Methyl 4-{7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-amido}benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-{7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-amido}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of DNA synthesis, disruption of cellular signaling, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-{7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-amido}benzoate is unique due to its specific structural features, which confer distinct biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific applications .

Properties

IUPAC Name

methyl 4-[(7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4/c1-11-3-8-15-19-9-14(17(23)21(15)10-11)16(22)20-13-6-4-12(5-7-13)18(24)25-2/h3-10H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBYXATHDYPVALH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC=C(C2=O)C(=O)NC3=CC=C(C=C3)C(=O)OC)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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